molecular formula C4H6O2S B125630 3-Sulfolene-D6 CAS No. 41908-25-2

3-Sulfolene-D6

Cat. No.: B125630
CAS No.: 41908-25-2
M. Wt: 124.19 g/mol
InChI Key: MBDNRNMVTZADMQ-TZCZJOIZSA-N
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Description

3-Sulfolene-D6 is a deuterated derivative of thiophene 1,1-dioxide Deuterium, a stable isotope of hydrogen, replaces six hydrogen atoms in the thiophene ring, resulting in a compound with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfolene-D6 typically involves the deuteration of thiophene 1,1-dioxide. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the deuterated product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Sulfolene-D6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene derivatives with reduced sulfur functionality.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

3-Sulfolene-D6 has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated materials for various industrial applications, including electronics and advanced materials.

Mechanism of Action

The mechanism by which 3-Sulfolene-D6 exerts its effects is primarily related to the presence of deuterium atoms. Deuterium has a higher bond dissociation energy compared to hydrogen, which can influence the compound’s reactivity and stability. This isotopic effect can alter reaction pathways and rates, making the compound useful in studies requiring precise control over chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene 1,1-dioxide: The non-deuterated analog of 3-Sulfolene-D6.

    Dibenzothiophene 5,5-dioxide: A structurally related compound with similar sulfur oxidation states.

    1,2,4-Benzothiadiazine 1,1-dioxide: Another sulfur-containing heterocycle with different applications.

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium enhances the compound’s stability and alters its reactivity, making it valuable for specific research applications where isotopic labeling is required.

Properties

IUPAC Name

2,2,3,4,5,5-hexadeuteriothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDNRNMVTZADMQ-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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